Benzyl carbazate hydrochloride
Overview
Description
Benzyl carbazate is used as a reagent for the preparation of benzyloxycarbonyl (Z, Cbz) hydrazides of carboxylic acids, particularly N-protected amino acids . The subsequent hydrogenolysis gives the hydrazide which can be converted to the azide for coupling with a further amino acid residue by the azide method .
Synthesis Analysis
The synthesis of Benzyl carbazate involves the reaction of a dialkyl carbonate with an optionally substituted benzyl alcohol in the presence of a catalyst . The reaction mixture is then separated from the catalyst and subsequently reacted with hydrazine hydrate . Another method involves the reaction of benzyl chloroformate with hydrazine .Molecular Structure Analysis
The molecular formula of Benzyl carbazate hydrochloride is C8H11ClN2O2 . Its average mass is 202.638 Da and its mono-isotopic mass is 202.050903 Da .Chemical Reactions Analysis
Benzyl carbazate is used in the condensation reaction with ketones to yield Schiff bases . It is also used in the preparation of crop protection agents and pharmaceutics .Scientific Research Applications
Synthesis of Hydrazones
Benzyl carbazate is utilized in the synthesis of hydrazones, which are potential bioactive compounds. It reacts with different derivatives of salicylaldehyde to form new metal complexes of hydrazone ligands .
Benzannulation Strategies
It plays a role in benzannulation strategies for constructing carbazoles, indolocarbazoles, benzocarbazoles, and carbolines, which are significant in medicinal chemistry .
Polymerization Catalyst
Benzyl carbazate derivatives are used as catalysts in the polymerization of N-vinyl carbazole, which has applications in electronic materials and devices .
Inhibition Studies
Schiff bases derived from benzyl carbazate have been studied for their ability to inhibit human butyrylcholinesterase (human BChE), which is relevant in understanding certain biological processes and diseases .
Safety And Hazards
Benzyl carbazate can cause skin irritation and serious eye damage . It may cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child . It may cause damage to organs (central nervous system, kidney, liver) through prolonged or repeated exposure . It may be fatal if swallowed and enters airways .
Future Directions
Benzyl carbazate is an important organic intermediate that can be used to prepare plant protection agents and transaminase inhibitors . It has a wide range of uses in pesticide and pharmaceutical synthesis . Future research may focus on the development of new synthesis methods and applications for Benzyl carbazate.
properties
IUPAC Name |
benzyl N-aminocarbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-10-8(11)12-6-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVRLZSOYQZLMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614397 | |
Record name | Benzyl hydrazinecarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl carbazate hydrochloride | |
CAS RN |
2540-62-7 | |
Record name | Benzyl carbazate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2540-62-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl hydrazinecarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYL CARBAZATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1L7S073N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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